molecular formula C26H44N2O3 B12009513 N'-(2-Hydroxy-3-methoxybenzylidene)stearohydrazide

N'-(2-Hydroxy-3-methoxybenzylidene)stearohydrazide

Cat. No.: B12009513
M. Wt: 432.6 g/mol
InChI Key: BBIIEJIGQZPQDX-HPNDGRJYSA-N
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Description

N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is a chemical compound with the molecular formula C26H44N2O3 and a molecular weight of 432.652 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and octadecanohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions . The reaction mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules to exert their effects. The specific pathways involved depend on the nature of the metal complex and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-HYDROXY-3-METHOXYBENZYLIDENE)OCTADECANOHYDRAZIDE is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming stable micelles. This makes it particularly useful in applications requiring amphiphilic properties, such as in the formulation of surfactants and emulsifiers .

Properties

Molecular Formula

C26H44N2O3

Molecular Weight

432.6 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]octadecanamide

InChI

InChI=1S/C26H44N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25(29)28-27-22-23-19-18-20-24(31-2)26(23)30/h18-20,22,30H,3-17,21H2,1-2H3,(H,28,29)/b27-22+

InChI Key

BBIIEJIGQZPQDX-HPNDGRJYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N/N=C/C1=C(C(=CC=C1)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NN=CC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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